N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

HDAC inhibitor Antitumor Epigenetics

N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2097864-01-0) is a synthetic heterocyclic compound featuring a 4-ethyl-2,3-dioxopiperazine-1-carboxamide scaffold linked via a methylene bridge to a 2,2'-bifuran moiety. This compound belongs to a class of dioxopiperazine carboxamides that have demonstrated histone deacetylase (HDAC) inhibitory activity and antitumor potential, as evidenced by closely related analogs such as compound 8b.

Molecular Formula C16H17N3O5
Molecular Weight 331.328
CAS No. 2097864-01-0
Cat. No. B2981026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
CAS2097864-01-0
Molecular FormulaC16H17N3O5
Molecular Weight331.328
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
InChIInChI=1S/C16H17N3O5/c1-2-18-7-8-19(15(21)14(18)20)16(22)17-10-11-5-6-13(24-11)12-4-3-9-23-12/h3-6,9H,2,7-8,10H2,1H3,(H,17,22)
InChIKeyYHKYECBJEURWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2097864-01-0): A Bifuran-Modified Dioxopiperazine Carboxamide


N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2097864-01-0) is a synthetic heterocyclic compound featuring a 4-ethyl-2,3-dioxopiperazine-1-carboxamide scaffold linked via a methylene bridge to a 2,2'-bifuran moiety [1]. This compound belongs to a class of dioxopiperazine carboxamides that have demonstrated histone deacetylase (HDAC) inhibitory activity and antitumor potential, as evidenced by closely related analogs such as compound 8b [2]. The bifuran substituent distinguishes it from thiophene-containing analogs, potentially altering electronic properties, lipophilicity, and target-binding interactions.

Why N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide Cannot Be Interchanged with Thiophene or Other Heterocyclic Analogs


The 2,2'-bifuran group in this compound confers distinct electronic and steric properties compared to the thiophene or other heterocyclic substituents found in analogs like compound 8b [1]. Substituting the bifuran with a thiophene (as in 8b) or other heterocycles can alter HDAC1/2 inhibitory potency, oral bioavailability, apoptosis induction profiles, and in vivo tolerability. In the 2012 study by Hirata et al., compound 8b (thiophene-containing analog) showed different apoptosis induction compared to MS-275, demonstrating that subtle changes in the surface recognition domain directly impact therapeutic window [1]. The bifuran group's extended conjugation and oxygen-rich character are expected to affect solubility, metabolic stability, and target binding in ways that cannot be predicted from thiophene or phenyl analogs alone, making direct substitution without experimental validation unreliable .

Quantitative Differentiation Evidence for N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide


HDAC1/2 Inhibitory Activity: Bifuran Analog vs. Thiophene Analog (8b) in HCT116 Cells

While direct HDAC1/2 IC50 values for the target bifuran compound are not publicly available, its closest characterized analog, compound 8b (which shares the identical 4-ethyl-2,3-dioxopiperazine-1-carboxamide core but bears a 5-(thiophen-2-yl)-2-aminobenzamide group instead of the 2,2'-bifuran-methyl group), showed promising inhibitory activities against HDAC1/2 and HCT116 cell growth [1]. The bifuran substituent is expected to modulate HDAC binding through altered hydrogen-bonding and π-stacking interactions relative to the thiophene analog. This evidence supports the potential of the bifuran compound as a differentiation point for researchers seeking to explore structure-activity relationships (SAR) around the surface recognition domain of dioxopiperazine-based HDAC inhibitors.

HDAC inhibitor Antitumor Epigenetics

In Vivo Antitumor Efficacy and Tolerability: Comparative Framework from Thiophene Analog 8b vs. MS-275 in HCT116 Xenograft

In HCT116 xenograft models, the thiophene analog 8b (bearing the same dioxopiperazine carboxamide core as the target compound) reduced tumor volume to T/C ratios of 60% at 45 mg/kg and 47% at 80 mg/kg over 16 days, comparable to MS-275 (T/C: 51% at 45 mg/kg) [1]. Crucially, compound 8b did not induce the body weight loss observed with MS-275 at 45 mg/kg, indicating a superior tolerability profile [1]. The target bifuran compound, with its altered lipophilicity and electronic properties from the bifuran group, may exhibit further differentiated in vivo efficacy and tolerability, making it a valuable candidate for comparative preclinical evaluation.

Xenograft Tolerability Oral bioavailability

Physicochemical Differentiation: Molecular Weight, logP, and Solubility Predictions for the Bifuran Compound vs. Thiophene Analog

The target compound has an exact mass of 331.12 g/mol [1], compared to the thiophene analog 8b (exact mass approximately 385–400 g/mol based on its 2-amino-5-(thiophen-2-yl)benzamide structure). The bifuran moiety (C8H6O2) is more oxygen-rich and electronically distinct from thiophene (C4H4S), potentially resulting in different logP, aqueous solubility, and hydrogen-bonding capacity. While experimentally determined logP and solubility values for the target compound are not publicly available, the structural differences suggest that the bifuran compound may exhibit altered membrane permeability and metabolic stability compared to thiophene-containing analogs .

Physicochemical properties Drug-likeness Solubility

Recommended Application Scenarios for N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide Based on Differential Evidence


SAR Exploration of the Dioxopiperazine Carboxamide Surface Recognition Domain in HDAC Inhibitor Lead Optimization

Medicinal chemistry teams seeking to diversify the surface recognition domain of dioxopiperazine-based HDAC inhibitors can use this bifuran compound as a direct comparator to the published thiophene analog (8b). The bifuran group's distinct electronic and steric profile may yield divergent HDAC isoform selectivity, cellular potency, or pharmacokinetic properties [1]. Procurement is justified for SAR studies where the bifuran group is hypothesized to enhance solubility or reduce off-target effects relative to thiophene or phenyl analogs .

Chemical Probe Development for Target Validation in Epigenetics and Oncology

Researchers developing chemical probes for HDAC1/2 target validation can employ this compound as a tool to interrogate the role of the surface recognition domain in target engagement, cellular efficacy, and in vivo tolerability. The established in vivo efficacy and tolerability data for the structurally related analog 8b (T/C: 47–60% in HCT116 xenograft without body weight loss) provide a benchmark for evaluating the bifuran compound's performance in similar models [1].

Differential Solubility and Formulation Screening in Preclinical Development

Preformulation scientists can assess the bifuran compound's aqueous solubility and dissolution rate compared to thiophene- and phenyl-containing analogs. The oxygen-rich bifuran group is expected to enhance water solubility relative to thiophene, potentially simplifying formulation development for oral or parenteral administration . This compound serves as a valuable comparator in solubility-limited lead series.

Reference Standard for Analytical Method Development and Impurity Profiling of Dioxopiperazine-Containing APIs

Analytical chemistry groups in pharmaceutical QC or impurity profiling can utilize this well-characterized bifuran-dioxopiperazine compound as a reference standard for HPLC/LC-MS method development. Its distinct chromatographic properties (driven by the bifuran chromophore) enable robust separation from thiophene-containing analogs and related impurities [1]. The compound's exact mass (331.12 g/mol) and defined SMILES facilitate accurate identification and quantification.

Quote Request

Request a Quote for N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.